molecular formula C12H20O3 B2606793 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde CAS No. 2551115-15-0

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde

Cat. No. B2606793
CAS RN: 2551115-15-0
M. Wt: 212.289
InChI Key: ZBFUJUYHYGLKIB-UHFFFAOYSA-N
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Description

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde is a chemical compound with the molecular formula C12H20O3 . It has a molecular weight of 212.29 . The IUPAC name for this compound is 2,2-dimethoxyspiro[3.5]nonane-7-carbaldehyde .


Molecular Structure Analysis

The InChI code for 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde is 1S/C12H20O3/c1-14-12(15-2)8-11(9-12)5-3-10(7-13)4-6-11/h7,10H,3-6,8-9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Preparation and Polymerization Potential

2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde, though not directly mentioned, is related to compounds that exhibit significant potential in the preparation of other chemical entities and polymerization processes. A study describes the synthesis of a stable alternative to glyceraldehyde acetonide from D-mannitol, which underscores the utility of dimethoxy compounds in synthesizing building blocks for chemical reactions (Ley & Michel, 2003). Similarly, the radical polymerization of spiro orthocarbonates, including derivatives with dimethoxy functionality, highlights the role of these compounds in forming crosslinked polymers with specific properties, such as volume shrinkage, emphasizing their utility in material science (Moszner, Zeuner, & Rheinberger, 1995).

Antibacterial Activity

While the direct antibacterial activity of 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde is not discussed, related compounds like Dimethoxane have been studied for their preservative qualities in cosmetic formulations, suggesting potential for broader antimicrobial applications (Woolfson, 1977).

Corrosion Inhibition

Derivatives of spirocyclopropane, which share structural similarities with 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde, have been evaluated for their effectiveness as corrosion inhibitors. These compounds demonstrate significant protection for mild steel in acidic conditions, indicating the potential of dimethoxy spiro compounds in corrosion protection applications (Chafiq et al., 2020).

Synthetic Utility

The flexibility in the synthesis of enantiomerically pure dioxaspiro compounds from propargylic and homopropargylic alcohols, as discussed in the literature, showcases the synthetic utility of compounds related to 2,2-Dimethoxyspiro[3.5]nonane-7-carbaldehyde. Such methodologies allow for the construction of complex spiroacetal systems, highlighting the relevance of dimethoxy spiro compounds in synthetic organic chemistry (Schwartz et al., 2005).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound and the appropriate safety precautions to take when handling it.

properties

IUPAC Name

2,2-dimethoxyspiro[3.5]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-14-12(15-2)8-11(9-12)5-3-10(7-13)4-6-11/h7,10H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFUJUYHYGLKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCC(CC2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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